molecular formula C3H7NO4 B1653879 1,2-Propanediol, 2-nitrate CAS No. 20266-74-4

1,2-Propanediol, 2-nitrate

Cat. No.: B1653879
CAS No.: 20266-74-4
M. Wt: 121.09 g/mol
InChI Key: HGCMMKIIGJXXMW-UHFFFAOYSA-N
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Description

1,2-Propanediol, 2-nitrate, also known as propylene glycol dinitrate, is an organic chemical compound that is an ester of nitric acid and propylene glycol. It is structurally similar to nitroglycerin but has one fewer nitrate group. This compound is a colorless liquid with a characteristic and unpleasant odor. It is known for its explosive properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 2-nitrate can be synthesized by reacting propylene glycol with nitric acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the safe handling of the reactive intermediates .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous nitration of propylene glycol using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a nitration reactor, and the product is subsequently purified through distillation and other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 2-nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols .

Scientific Research Applications

1,2-Propanediol, 2-nitrate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrate esters.

    Biology: The compound is studied for its effects on biological systems, particularly its vasodilatory properties.

    Medicine: Research is ongoing to explore its potential use in medical treatments, such as in the development of new pharmaceuticals.

    Industry: It is used in the manufacture of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 1,2-propanediol, 2-nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow. The molecular targets include guanylate cyclase, which is activated by nitric oxide, resulting in the production of cyclic guanosine monophosphate (cGMP). This pathway is crucial for the vasodilatory effects of the compound .

Comparison with Similar Compounds

1,2-Propanediol, 2-nitrate is similar to other nitrate esters such as nitroglycerin and 1,3-propanediol dinitrate. it is unique in its structural configuration and the number of nitrate groups.

Similar Compounds

    Nitroglycerin: Contains three nitrate groups and is widely used in medical and industrial applications.

    1,3-Propanediol Dinitrate: Similar in structure but differs in the position of the nitrate groups.

    2,3-Butanediol Dinitrate: Another nitrate ester with different structural properties.

This compound stands out due to its specific chemical and physical properties, making it suitable for particular applications where other nitrate esters may not be as effective .

Properties

IUPAC Name

1-hydroxypropan-2-yl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4/c1-3(2-5)8-4(6)7/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCMMKIIGJXXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873561
Record name 2-Nitrooxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20266-74-4
Record name 1,2-Propanediol, 2-nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020266744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrooxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(nitrooxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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